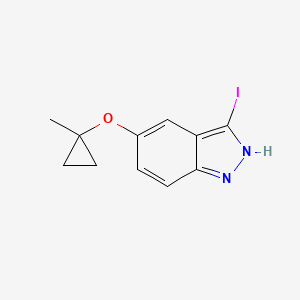
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an iodine atom at the 3-position and a 1-methylcyclopropoxy group at the 5-position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole typically involves the iodination of a precursor indazole compound The reaction conditions often include the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Applications De Recherche Scientifique
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the 1-methylcyclopropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-indazole: Lacks the 1-methylcyclopropoxy group, making it less sterically hindered.
5-(1-Methylcyclopropoxy)-1H-indazole: Does not have the iodine atom, affecting its reactivity and binding properties.
3-Bromo-5-(1-methylcyclopropoxy)-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is unique due to the combination of the iodine atom and the 1-methylcyclopropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11IN2O |
|---|---|
Poids moléculaire |
314.12 g/mol |
Nom IUPAC |
3-iodo-5-(1-methylcyclopropyl)oxy-2H-indazole |
InChI |
InChI=1S/C11H11IN2O/c1-11(4-5-11)15-7-2-3-9-8(6-7)10(12)14-13-9/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
FBYMHKOIJSZIAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OC2=CC3=C(NN=C3C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















